molecular formula C9H9N3O B2603101 3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 78650-33-6

3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2603101
CAS RN: 78650-33-6
M. Wt: 175.191
InChI Key: OGICTPKCAVTBMY-UHFFFAOYSA-N
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Description

“3-amino-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the CAS Number: 78650-33-6 . Its molecular weight is 175.19 . The IUPAC name for this compound is the same as the common name .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized in good yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in metal-free C-3 chalcogenation reactions to synthesize diversely orchestrated 3-ArS/ArSe derivatives . It has also been used in the synthesis of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature varies, with one source suggesting room temperature and another suggesting 28°C .

Scientific Research Applications

Chemical Modifications and Biological Properties

  • Methylation of Pyridine Moiety : The displacement of the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus is considered a potential method to optimize biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. This modification showed increased biological activity in para-substituted derivatives, indicating a route for developing new analgesics (Ukrainets et al., 2015).

Synthesis and Reactivity

  • Catalytic Hydrogenation : A method for the catalytic hydrogenation of 3-(benzyloxycarbonyl)amino-4H-pyrido[1,2-a]pyridin-4-ones and azino[1,2-x]pyrimidin-4-ones has been developed, leading to 3-amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones and 3-amino-6,7,8,9-tetrahydro-4H-azino[1,2-x]pyrimidin-4-ones in high yields. This provides a simple two-step synthesis approach starting from heterocyclic α-amino compounds (Rečnik et al., 2000).

  • Synthesis of Derivatives : The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones derivatives, such as 9-hydroxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one, has been explored. These derivatives can be synthesized through reactions involving compounds like 2-amino-3-pyridinol and methyl β-amino-crotonate, providing avenues for creating various derivatives of the core compound (Yale & Sheehan, 1973).

Potential Applications in Pharmacology

  • Gastroprotective Activity : Certain derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, specifically the unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, demonstrated a gastroprotective effect against mucosal lesions in rats. This suggests potential use as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

  • Antitumor Activity : Research into derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, related to the pyrido[1,2-a]pyrimidin-4-one structure, showed pronounced antitumor activity in vitro. The study highlighted the influence of amine fragments on compound activity, providing insights for future antitumor drug development (Sirakanyan et al., 2019).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

3-amino-8-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-12-8(4-6)11-5-7(10)9(12)13/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGICTPKCAVTBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=O)N2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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